4-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that features a triazole ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with cyclopropyl ketones under acidic conditions to form the triazole ring. The pyrazole moiety is then introduced through a condensation reaction with 4-methyl-1H-pyrazole .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares similarities with other triazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of 4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C11H15N5S |
---|---|
Molecular Weight |
249.34 g/mol |
IUPAC Name |
4-cyclopropyl-3-[1-(4-methylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H15N5S/c1-7-5-12-15(6-7)8(2)10-13-14-11(17)16(10)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,14,17) |
InChI Key |
HWOUXDIAEXABCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(C)C2=NNC(=S)N2C3CC3 |
Origin of Product |
United States |
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